molecular formula C30H52I2 B065378 1,4-Didodecyl-2,5-diiodobenzene CAS No. 162715-93-7

1,4-Didodecyl-2,5-diiodobenzene

Cat. No. B065378
M. Wt: 666.5 g/mol
InChI Key: BONMOXZHNZXHRN-UHFFFAOYSA-N
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Description

1,4-Didodecyl-2,5-diiodobenzene is a specific organic compound characterized by its two long-chain didodecyl (C12H25) substituents and two iodine atoms attached to a benzene ring. This compound is of interest in materials science and organic chemistry due to its potential applications in organic electronics and its role as an intermediate in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds similar to 1,4-Didodecyl-2,5-diiodobenzene typically involves halogenation and alkylation reactions. For instance, the synthesis of dibromo- and didodecyl-substituted benzothiophenes was achieved through a series of functionalization, coupling, and cyclization reactions starting from bromo-2-(methylthio)benzaldehydes (Ruzié, C., Karpinska, J., Kennedy, A., & Geerts, Y., 2013). Such methodologies, particularly bromination followed by alkylation, could be adapted for the synthesis of 1,4-Didodecyl-2,5-diiodobenzene, using appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 1,4-Didodecyl-2,5-diiodobenzene, inferred from related compounds, suggests a planar benzene core with iodine substituents that may influence the electronic properties of the molecule. The didodecyl chains contribute to the solubility and phase behavior of the compound, potentially facilitating its application in organic semiconductors or as a component in self-assembling systems.

Chemical Reactions and Properties

1,4-Didodecyl-2,5-diiodobenzene is expected to participate in reactions typical of halogenated aromatics and long-chain alkyl-substituted benzenes. These include further halogenation, coupling reactions, and substitutions facilitated by the iodine atoms, which are relatively reactive leaving groups. The alkylation of benzene derivatives with iodine monochloride in alcoholic solvents is an example of the types of reactions that could be relevant (Wariishi, K., Morishima, S.-i., & Inagaki, Y., 2003).

Scientific Research Applications

  • Optoelectronic and Luminescent Materials :

    • Pietrangelo et al. (2007) discuss the synthesis of bent anthradithiophenes (BADTs), including a didodecyl-functionalized derivative, which have potential applications in optoelectronics due to their luminescent properties (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007).
    • Kim and Lee (2007) synthesized statistical copolymers with 1,4-didecyloxy-2,5-diiodobenzene for light-emitting diodes, demonstrating its utility in creating efficient orange-red emitting materials (Kim & Lee, 2007).
  • Polymerization Catalysts and Polymers :

    • Bly, Dyke, and Bunz (2005) studied the use of molybdenum catalysts in the polymerization of a compound closely related to 1,4-Didodecyl-2,5-diiodobenzene, highlighting its relevance in polymer science (Bly, Dyke, & Bunz, 2005).
    • Steffen and Bunz (2000) conducted alkyne metathesis with a similar compound to create nonfluorescent poly(p-aryleneethynylene)s, indicating potential applications in polymer chemistry (Steffen & Bunz, 2000).
  • Electrochromic Polymers :

  • Photophysical Properties :

    • Englert et al. (2004) explored the synthesis of dendronized poly(p-phenyleneethynylene)s using a derivative of 1,4-Didodecyl-2,5-diiodobenzene, studying their photophysical properties (Englert, Smith, Hardcastle, & Bunz, 2004).
    • Nagata and Chujo (2007) synthesized organoaluminum polymers using a compound similar to 1,4-Didodecyl-2,5-diiodobenzene, contributing to the development of materials with unique electronic properties (Nagata & Chujo, 2007).
  • Photodissociation Dynamics :

properties

IUPAC Name

1,4-didodecyl-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52I2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONMOXZHNZXHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1I)CCCCCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454108
Record name 1,4-Didodecyl-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Didodecyl-2,5-diiodobenzene

CAS RN

162715-93-7
Record name 1,4-Didodecyl-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JG Weis, JB Ravnsbæk, KA Mirica, TM Swager - ACS Sensors, 2016 - ACS Publications
This paper reports the use of halogen bonding interactions for gas-phase detection of pyridine in SWCNT-based chemiresistive sensors with sub-ppm theoretical detection limits. The …
Number of citations: 49 pubs.acs.org
L Kloppenburg, D Jones, UHF Bunz - Macromolecules, 1999 - ACS Publications
In this contribution, alkyne metathesis of 1,4-dipropynylated benzenes 3 is reported. High-molecular weight poly(p-phenyleneethynylenes) 4 form from 3 under concomitant evolution of …
Number of citations: 139 pubs.acs.org
H Sogawa, M Shiotsuki, T Hirao, T Haino… - Macromolecules, 2013 - ACS Publications
Novel optically active poly(m-phenyleneethynylene–aryleneethynylene)s bearing hydroxy groups with various arylene units {poly[(S)-/(R)-1–3a]–poly[(R)-1–3e] and poly[(S)-2–3a]} …
Number of citations: 21 pubs.acs.org
W Steffen, B Köhler, M Altmann… - … A European Journal, 2001 - Wiley Online Library
Organometallic polymers were prepared by acyclic diyne metathesis (ADIMET) or by Pd‐catalyzed coupling of 1,3‐diethynylcyclobutadiene(cyclopentadienyl)cobalt with a suitably …
G Berger, P Frangville, F Meyer - Chemical communications, 2020 - pubs.rsc.org
Two decades ago, halogen bonding attracted considerable attention as a new type of non-covalent interaction and has now emerged as an important supramolecular tool for crystal …
Number of citations: 96 pubs.rsc.org
UHF Bunz - Conjugated Polymers, 2013 - books.google.com
Poly (paraphenyleneethynylene) s (PPE) and poly (aryleneethynylene) s (PAE) are attractive classes of polymeric materials with unusual structures and surprising optical properties. …
Number of citations: 2 books.google.com
SC Solleder, RV Schneider, KS Wetzel… - Macromolecular …, 2017 - Wiley Online Library
This review describes different synthetic strategies towards sequence‐defined, monodisperse macromolecules, which are built up by iterative approaches and lead to linear non‐natural …
Number of citations: 190 onlinelibrary.wiley.com
W Huang - 2019 - archiv.ub.uni-heidelberg.de
This thesis evaluates three novel synthesized conjugated polymer series with respect to their sensitivity and selectivity in the detection of nitroaromatic analytes, especially in aqueous …
Number of citations: 2 archiv.ub.uni-heidelberg.de
D Hahn - 2022 - scholar.archive.org
Conjugated rod-like oligomers, like oligo (1, 4-phenylene ethynylene) s (OPEs), represent a unique class of macromolecules. Due to their extended π-conjugated backbone, they are …
Number of citations: 2 scholar.archive.org
RV Schneider - 2018 - core.ac.uk
Conjugated rod-like oligomers are interesting compounds for electronic applications. Several iterative procedures for the synthesis of monodisperse oligo (phenylene ethynylene) s (…
Number of citations: 2 core.ac.uk

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